![molecular formula C23H23N3O3 B2585658 N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-05-3](/img/structure/B2585658.png)

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

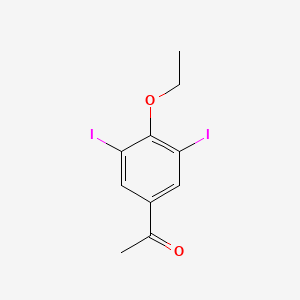

“N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the linear formula C26H23N5O4 . It has a molecular weight of 469.504 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

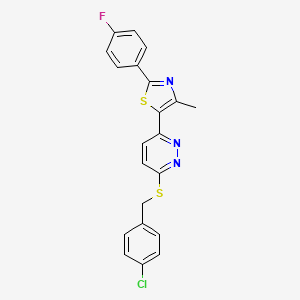

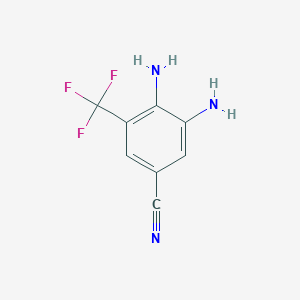

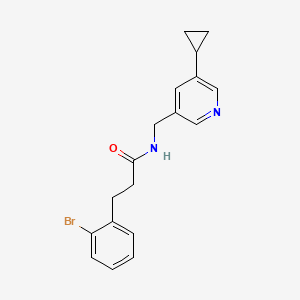

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring attached to a pyrrolidine ring through an ethyl bridge, and a benzyl group attached through an oxo-acetamide linkage .

Scientific Research Applications

Antitumor Applications

The synthesis and study of N-aryl(indol-3-yl)glyoxamides, including compounds structurally related to N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, have shown significant antitumor activities. These compounds, particularly those featuring a N-(pyridin-4-yl) moiety, demonstrated potent cytotoxic effects against various human and murine carcinoma cell lines, indicating their potential as antitumor agents (Marchand et al., 2009).

Anticancer Activity

Another area of application is in the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which have been tested for anticancer activity. These studies found potent and selective cytotoxic effects against leukemia cell lines, further highlighting the therapeutic potential of structurally related compounds in cancer treatment (Horishny et al., 2021).

Anxiolytic Properties

Compounds structurally similar to this compound have also been explored for their potential as anxiolytic agents. A study on N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides showed significant affinity at the benzodiazepine receptor, indicating promising anxiolytic activity with minimal side effects (Dumoulin et al., 1998).

Synthesis and Characterization

The synthesis and spectroscopic characterization of biologically active derivatives, such as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, have been optimized, providing a foundation for the development of tubulin inhibitors under preclinical development (Knaack et al., 2001).

Antiprion Activity

The synthesis of benzamide derivatives structurally related to this compound has shown promising results in antiprion activity. These compounds exhibited significant inhibition of PrP(Sc) accumulation, suggesting their potential as therapeutic agents against prion disease (Fiorino et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-21(25-12-6-7-13-25)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)24-14-17-8-2-1-3-9-17/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOCONLBVVAKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)

![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)

![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)